Cas no 2138784-98-0 (3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid is a specialized chiral intermediate used in organic synthesis, particularly in the preparation of peptidomimetics and constrained amino acid derivatives. Its structure features a cyclopentyl ring with a methoxy substituent and a benzyloxycarbonyl (Cbz) protected amine, enhancing its utility in peptide coupling reactions. The compound’s rigid cyclopentyl backbone contributes to conformational control, making it valuable in medicinal chemistry for designing bioactive molecules with improved stability and selectivity. The Cbz group allows for selective deprotection under mild conditions, facilitating further functionalization. This intermediate is particularly useful in the synthesis of complex pharmacophores requiring stereochemical precision and tailored steric properties.
3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid structure
2138784-98-0 structure
Product Name:3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid
CAS No:2138784-98-0
MF:C17H23NO5
MW:321.368225336075
CID:5896671
PubChem ID:165518964
Update Time:2025-10-29

3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid
    • 3-{[(benzyloxy)carbonyl]amino}-3-(1-methoxycyclopentyl)propanoic acid
    • 2138784-98-0
    • EN300-1286219
    • Inchi: 1S/C17H23NO5/c1-22-17(9-5-6-10-17)14(11-15(19)20)18-16(21)23-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,18,21)(H,19,20)
    • InChI Key: ZCPQKAPNADXEFY-UHFFFAOYSA-N
    • SMILES: O(C)C1(C(CC(=O)O)NC(=O)OCC2C=CC=CC=2)CCCC1

Computed Properties

  • Exact Mass: 321.15762283g/mol
  • Monoisotopic Mass: 321.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.9Ų

3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid Pricemore >>

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Additional information on 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid

Research Brief on 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid (CAS: 2138784-98-0)

The compound 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid (CAS: 2138784-98-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a cyclopentyl ring with a methoxy substituent and a benzyloxycarbonyl-protected amino group, makes it a versatile building block for the development of peptidomimetics and small-molecule inhibitors. Researchers have successfully employed this compound in the construction of protease inhibitors, targeting enzymes such as cathepsins and matrix metalloproteinases, which are implicated in various pathological conditions including cancer and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid in the design of selective cathepsin K inhibitors. The compound's cyclopentyl moiety was found to enhance binding affinity by occupying the S2 pocket of the enzyme, while the propanoic acid tail contributed to interactions with the catalytic residues. This work underscores the compound's potential in addressing osteoporosis and other bone-related disorders.

Another significant advancement was reported in ACS Chemical Biology, where researchers utilized 2138784-98-0 as a precursor for the synthesis of macrocyclic compounds with improved pharmacokinetic properties. The methoxycyclopentyl group was shown to confer enhanced metabolic stability compared to traditional linear analogs, making it particularly valuable for the development of orally bioavailable therapeutics.

From a synthetic chemistry perspective, recent publications have described optimized routes for the production of 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid, including asymmetric catalytic methods that provide access to enantiomerically pure material. These developments are crucial for ensuring the reproducibility and scalability of research involving this compound.

Looking forward, the unique structural attributes of 2138784-98-0 position it as a promising scaffold for fragment-based drug discovery. Its balanced combination of rigidity (from the cyclopentyl ring) and flexibility (from the propanoic acid chain) offers opportunities for structure-activity relationship studies across multiple target classes. Current research efforts are exploring its application in targeting protein-protein interactions, particularly in the context of undruggable targets in oncology.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1-methoxycyclopentyl)propanoic acid represents a valuable chemical tool with diverse applications in medicinal chemistry. The recent studies highlighted in this brief demonstrate its growing importance in drug discovery pipelines and suggest potential for future therapeutic breakthroughs. Continued investigation of this compound and its derivatives is warranted to fully exploit its pharmacological potential.

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